Oxyacanthine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

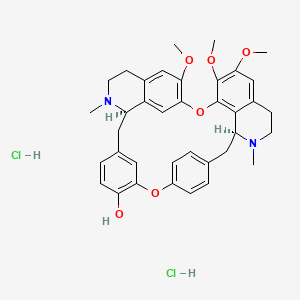

2D Structure

3D Structure of Parent

Properties

CAS No. |

19897-98-4 |

|---|---|

Molecular Formula |

C37H42Cl2N2O6 |

Molecular Weight |

681.6 g/mol |

IUPAC Name |

(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol;dihydrochloride |

InChI |

InChI=1S/C37H40N2O6.2ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;2*1H/t28-,29+;;/m1../s1 |

InChI Key |

CJTFLIHOOZSHBJ-WIFSAEPPSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl.Cl |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC.Cl.Cl |

Origin of Product |

United States |

Contextualization As a Bisbenzylisoquinoline Alkaloid Within Natural Product Research

Oxyacanthine (B1194922) is classified as a bisbenzylisoquinoline alkaloid. mdpi.comresearchgate.netacs.org This large and important class of natural products consists of molecules formed by the joining of two benzylisoquinoline units, typically through diphenyl ether bonds. researchgate.netacs.org Alkaloids themselves are a major class of secondary plant metabolites containing at least one nitrogen atom, often within a cyclic structure, and they are known for exhibiting distinct physiological activity. researchgate.net

Bisbenzylisoquinoline alkaloids are among the most widely distributed alkaloids found in plants and have received significant attention for their broad range of pharmacological activities. researchgate.net Oxyacanthine, for instance, is found in various plant species, including those of the Berberis genus. smolecule.comnih.gov Research into this class of compounds often involves their isolation from natural sources, structural elucidation using techniques like NMR spectroscopy, and investigation of their biological properties. nih.gov The biosynthesis of these complex alkaloids is also a subject of study, with tyrosine identified as a key precursor. mdpi.com

Overview of General Research Significance Within Natural Product Pharmacology

The pharmacological interest in oxyacanthine (B1194922) stems from a variety of observed biological activities. Research has indicated its potential in several areas:

Anti-inflammatory and Antioxidant Properties: Studies have shown that oxyacanthine possesses anti-inflammatory and antioxidant properties. smolecule.comontosight.ai It may influence inflammatory pathways and mediators and has been observed to enhance cellular defense mechanisms against oxidative stress. smolecule.com

Cardiovascular Effects: Research has explored the cardiovascular benefits of oxyacanthine, noting its ability to relax blood vessels, which could contribute to a reduction in blood pressure. ontosight.aiuodiyala.edu.iq

Antiviral Activity: Like other bisbenzylisoquinoline alkaloids, oxyacanthine has been investigated for its potential antiviral effects. mdpi.com In one study, it was evaluated for activity against the main protease (Mpro) of SARS-CoV-2, suggesting it could be a candidate for further research. researchgate.net Subsequently, a series of oxyacanthine derivatives were synthesized and evaluated, with some showing potent anti-SARS-CoV-2 activity in cell cultures. nih.gov

Enzyme Inhibition: Oxyacanthine and the related alkaloid tetrandrine (B1684364) have demonstrated significant urease enzyme inhibition in laboratory studies. nih.gov

These diverse biological activities make oxyacanthine a compound of continuing interest in the search for new therapeutic agents from natural sources. researchgate.netontosight.ai

Structure Activity Relationship Sar Studies of Oxyacanthine and Its Derivatives

Elucidation of Essential Structural Motifs for Biological Activity

Oxyacanthine (B1194922) belongs to the bisbenzylisoquinoline alkaloid (BBIQ) class, a group of natural products characterized by a complex molecular architecture. oup.comnih.gov The foundational structure of these compounds, including oxyacanthine, consists of two benzylisoquinoline units linked together. This core scaffold is considered essential for their biological activities. nih.gov

Key structural motifs critical for the activity of oxyacanthine and related BBIQs include:

The Bisbenzylisoquinoline Core: The dimeric nature of the molecule, comprising two benzylisoquinoline monomers, is the primary determinant of its pharmacological profile. oup.com

Diaryl Ether Linkages: Oxyacanthine features two diaryl ether bridges that create a rigid macrocyclic structure. This constrained conformation is crucial for binding to biological targets. The diaryl ether motif is a recognized privileged scaffold in drug discovery due to its unique physicochemical properties and presence in numerous bioactive compounds. nih.gov

These foundational elements create a complex and rigid three-dimensional structure that is recognized by specific biological targets, forming the basis for the diverse pharmacological effects observed with this class of alkaloids. nih.govdoi.org

Impact of Functional Group Modifications on Research-Identified Activities

Modifying the functional groups on the oxyacanthine scaffold has been a key strategy to enhance its therapeutic potential and overcome certain limitations. A significant area of investigation has been the development of derivatives with improved anti-SARS-CoV-2 activity. nih.gov

In one study, researchers synthesized a series of 29 oxyacanthine derivatives to improve antiviral potency and address potential metabolic liabilities associated with the para-methylene phenol (B47542) moiety. nih.govdlsu.edu.ph The modifications primarily focused on replacing the phenolic hydroxyl group with various amide functionalities. This led to the discovery of compounds with significantly enhanced activity and better pharmacokinetic profiles compared to the parent molecule. nih.gov

Two notable derivatives, compounds 4a and 4d , emerged from this research with potent anti-SARS-CoV-2 activity. dlsu.edu.ph

Compound 4a (an amide derivative): Exhibited an IC₅₀ value of 0.55 µM against SARS-CoV-2 in Vero cells, a significant improvement over oxyacanthine. Its cytotoxicity was also reduced, with a CC₅₀ value of 63.20 µM. dlsu.edu.ph

Compound 4d (an amide derivative): Showed an IC₅₀ of 0.89 µM and a CC₅₀ of 62.30 µM in Vero cells. dlsu.edu.ph

These modifications not only increased the antiviral potency but also improved key pharmacokinetic parameters, such as half-life and oral bioavailability, in animal models. nih.gov This demonstrates that targeted functional group modifications can successfully transform a natural product scaffold into a more drug-like candidate.

| Compound | Modification | Antiviral Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| Oxyacanthine | Parent Compound | 14.50 | N/A | N/A |

| Compound 4a | Amide Derivative | 0.55 | 63.20 | 115 |

| Compound 4d | Amide Derivative | 0.89 | 62.30 | 70 |

Stereochemical Influences on Molecular Interactions and Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, plays a pivotal role in the biological activity of chiral compounds like oxyacanthine. nih.gov The specific spatial orientation of substituents can dramatically affect how a molecule binds to its target receptor or enzyme. nih.gov

For the broader class of bisbenzylisoquinoline alkaloids, stereochemistry has been identified as a critical factor for specific biological activities. Research into the antiadipogenic effects of BBIQs isolated from the embryo of Nelumbo nucifera seeds revealed a clear stereochemical preference. The study demonstrated that a 1R,1′S configuration in the bisbenzylisoquinoline scaffold led to a significant enhancement in the ability of these compounds to suppress lipid accumulation in adipocytes. nih.gov

This finding highlights that specific stereoisomers of BBIQs have optimized geometries for interacting with their biological targets, in this case, peroxisome proliferator-activated receptor gamma (PPARγ). nih.gov Although this study was not on oxyacanthine itself, it underscores the principle that the stereochemical configuration at the chiral centers of the two benzylisoquinoline units is a key determinant of biological function within this alkaloid family.

Quantitative Structure-Activity Relationship (QSAR) Modeling in Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used in drug discovery to correlate the chemical structure of compounds with their biological activity. wikipedia.org By analyzing the physicochemical properties and structural descriptors of a series of molecules, QSAR models can predict the activity of new, unsynthesized compounds. nih.gov This approach saves significant time and resources by prioritizing the synthesis of candidates with the highest predicted potency. nih.gov

In the context of oxyacanthine and its derivatives, QSAR modeling serves as a valuable tool for rational drug design. While specific, published QSAR models for oxyacanthine were not detailed in the reviewed literature, the methodology is widely applied to complex natural product scaffolds. researchgate.net A typical QSAR study on oxyacanthine derivatives would involve:

Data Collection: Assembling a dataset of oxyacanthine analogs with their experimentally measured biological activities (e.g., IC₅₀ values). nih.gov

Descriptor Calculation: Using software to calculate a wide range of molecular descriptors for each analog. These can include electronic (e.g., partial charges), steric (e.g., molecular shape), and lipophilic (e.g., logP) properties.

Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical equation that links the descriptors to the observed biological activity. wikipedia.org

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability.

Molecular and Cellular Pharmacology of Oxyacanthine Dihydrochloride

Molecular Target Identification and Characterization

Research into the molecular pharmacology of oxyacanthine (B1194922) has identified several key protein targets, spanning both viral and host proteins. These interactions are being explored using a combination of computational modeling and experimental assays.

A significant area of investigation has been the potential antiviral activity of oxyacanthine, particularly against SARS-CoV-2. The main protease (Mpro or 3CLpro) of the virus is a critical enzyme for viral replication and a prime target for inhibitors.

Computational Docking Studies : In silico studies have been conducted to predict the binding affinity of oxyacanthine to the SARS-CoV-2 main protease. These computational models suggest that oxyacanthine binds effectively to the active site of Mpro, showing favorable intermolecular interactions with the catalytic dyad residues, His41 and Cys145. nih.gov One study calculated a strong binding free energy for this interaction, suggesting potent inhibition. nih.gov

Experimental Validation : Complementing computational predictions, experimental studies have evaluated oxyacanthine derivatives for their anti-SARS-CoV-2 activity in cell-based assays. Research involving Vero E6 cells demonstrated that derivatives of oxyacanthine could exhibit potent antiviral activity, providing experimental support for its potential as a viral protease inhibitor. nih.gov

Table 1: In Silico Docking Analysis of Oxyacanthine with SARS-CoV-2 Main Protease (Mpro)

| Parameter | Value | Reference |

| Target Protein | SARS-CoV-2 Main Protease (Mpro/3CLpro) | nih.gov |

| Binding Free Energy | -33.35 kcal/mol | nih.gov |

| Docking Score | -8.5 kcal/mol | nih.gov |

| Key Interacting Residues | His41, Cys145 (Catalytic Dyad) | nih.gov |

P-glycoprotein (P-gp) : P-glycoprotein is a well-known efflux pump that contributes to multidrug resistance in cancer cells. Research has identified oxyacanthine as a non-substrate of P-glycoprotein. This characteristic is significant as it suggests that oxyacanthine's cellular concentration is less likely to be affected by P-gp mediated efflux, a common mechanism of drug resistance.

Enzymes (Urease) : Oxyacanthine has demonstrated notable inhibitory effects on the urease enzyme. In one study, it exhibited significant in vitro inhibition of jack-bean urease with a half-maximum inhibitory concentration (IC50) value of 6.35 µg/mL. nih.gov Molecular docking studies further supported this finding, elucidating the potential binding mode of oxyacanthine to the enzyme. nih.gov

Kinases : While specific kinase inhibition data for oxyacanthine is limited, its demonstrated ability to inhibit the proliferation of cancer cells suggests a potential role in modulating kinase-regulated signaling pathways. However, direct molecular targets within the kinome for oxyacanthine have not been extensively characterized in the available literature.

The affinity of oxyacanthine for its molecular targets is a key determinant of its biological activity. Quantitative measures from both computational and experimental studies help to characterize these interactions.

Binding Affinity for SARS-CoV-2 Mpro : As detailed in computational studies, oxyacanthine exhibits a high binding affinity for the main protease of SARS-CoV-2, with a calculated binding free energy of -33.35 kcal/mol. nih.gov This strong predicted binding suggests a stable interaction that could effectively inhibit the enzyme's function.

Inhibitory Concentration for Urease : The potency of oxyacanthine as an enzyme inhibitor has been quantified experimentally. Its IC50 value against urease was determined to be 6.35 µg/mL, indicating effective inhibition at micromolar concentrations. nih.gov

Table 2: Binding Affinity and Inhibitory Concentration of Oxyacanthine

| Target | Method | Metric | Value | Reference |

| SARS-CoV-2 Mpro | Computational Docking | Binding Free Energy | -33.35 kcal/mol | nih.gov |

| Urease | In vitro Enzyme Assay | IC50 | 6.35 µg/mL | nih.gov |

Cellular Mechanistic Investigations

Understanding how oxyacanthine functions within a cellular context involves examining its influence on signaling pathways and its distribution within the cell.

Oxyacanthine has been shown to induce significant cellular responses, primarily in cancer cell models. The observed effects, such as inducing apoptosis and inhibiting cell proliferation, are outcomes of complex modulations of intracellular signaling cascades.

Induction of Apoptosis : Research indicates that oxyacanthine can induce apoptosis, or programmed cell death, in cancer cells. This process is critical for eliminating malignant cells and is often mediated by complex signaling pathways involving caspases and members of the Bcl-2 protein family. mdpi.comnih.govyoutube.com While the broad effect of apoptosis induction by oxyacanthine is noted, the specific upstream signaling molecules and pathways (e.g., PI3K/Akt, MAPK) directly targeted by the compound are not yet fully elucidated. mdpi.comconsensus.app

Inhibition of Cell Proliferation : Oxyacanthine demonstrates the ability to inhibit the proliferation of cancer cells, with reported IC50 values ranging from 12.2 to 26.1 µg/mL in various cancer cell lines. This anti-proliferative effect is often linked to the arrest of the cell cycle at specific checkpoints, preventing cells from dividing and growing. nih.govresearchgate.net The precise molecular mechanisms and signaling pathways through which oxyacanthine exerts this cytostatic effect remain an active area of investigation.

The specific subcellular localization of oxyacanthine dihydrochloride (B599025) has not been extensively detailed in the reviewed scientific literature. Understanding where the compound accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria) is essential for fully comprehending its mechanism of action, as its location would influence which signaling pathways and molecular targets it can interact with. Further research using techniques such as fluorescence microscopy could provide valuable insights into its intracellular distribution. nih.gov

Effects on Cellular Processes and Biomarkers in In Vitro Studies

In vitro research on bisbenzylisoquinoline alkaloids, the class of compounds to which oxyacanthine dihydrochloride belongs, has revealed significant effects on various cellular processes and biomarkers, particularly those related to inflammation and immune response. While direct studies on this compound are limited, the activities of structurally similar alkaloids such as tetrandrine (B1684364), berbamine (B205283), fangchinoline (B191232), and isotetrandrine (B1672621) provide valuable insights into its potential molecular and cellular pharmacology.

The primary cellular processes influenced by these compounds include the inhibition of immune cell activation and the suppression of inflammatory pathways. Key biomarkers affected are pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.

Modulation of Inflammatory Mediator Production

A hallmark of bisbenzylisoquinoline alkaloids is their ability to suppress the production of key inflammatory mediators. Studies on various cell lines, primarily macrophages and peripheral blood mononuclear cells (PBMCs), have demonstrated a marked reduction in pro-inflammatory cytokines and other signaling molecules upon treatment.

For instance, the alkaloids fangchinoline and isotetrandrine have been shown to inhibit the production of Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α) in human PBMCs stimulated with Staphylococcus aureus Cowan 1. nih.gov This inhibition occurs in a dose-dependent manner, with suppression exceeding 90% at a concentration of 10 µg/mL. nih.gov The mechanism appears to involve the transcriptional regulation of these cytokines, as the alkaloids reduced the mRNA levels of IL-1β and TNF-α. nih.gov

Similarly, total alkaloids from Plumula nelumbinis, including the bisbenzylisoquinolines liensinine, isoliensinine, and neferine (B1663666), significantly inhibit nitric oxide (NO) release in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. researchgate.net This effect is critical, as NO is a key signaling molecule in inflammation. The inhibition of NO production is linked to the downregulation of inducible nitric oxide synthase (iNOS), the enzyme responsible for its synthesis during inflammation.

The table below summarizes the inhibitory effects of various bisbenzylisoquinoline alkaloids on the production of key inflammatory mediators in different in vitro models.

| Compound/Alkaloid Fraction | Cell Line | Stimulant | Mediator Inhibited | IC₅₀ / Effective Concentration | Reference |

| Fangchinoline | Human PBMCs | S. aureus Cowan 1 | IL-1, TNF-α | >90% inhibition at 10 µg/mL | nih.gov |

| Isotetrandrine | Human PBMCs | S. aureus Cowan 1 | IL-1, TNF-α | >90% inhibition at 10 µg/mL | nih.gov |

| Liensinine | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | IC₅₀: 5.02 µM | researchgate.net |

| Isoliensinine | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | IC₅₀: 4.36 µM | researchgate.net |

| Neferine | RAW 264.7 Macrophages | LPS | Nitric Oxide (NO) | IC₅₀: 4.13 µM | researchgate.net |

Effects on Immune Cell Function and Signaling Pathways

Beyond cytokine production, bisbenzylisoquinoline alkaloids impact the fundamental functions of immune cells. Comparative studies between tetrandrine and berbamine have highlighted their immunosuppressive capabilities. Tetrandrine, in particular, shows potent suppressive effects on the adherence and locomotion of neutrophils and inhibits mitogen-induced lymphocyte responses. nih.gov These actions disrupt the initial steps of an inflammatory response, where immune cells are recruited to a site of injury or infection.

The underlying mechanism for these broad anti-inflammatory effects often involves the modulation of key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-1, and IL-6. researchgate.net Research on alkaloids from Plumula nelumbinis indicates that they can reduce the expression of NF-κB in a dose-dependent manner. researchgate.net

Furthermore, some bisbenzylisoquinoline alkaloids appear to exert their effects by modulating intracellular calcium signaling. The anti-inflammatory actions of liensinine, isoliensinine, and neferine are suggested to be mediated, at least in part, by suppressing cytosolic Ca²⁺ levels and inhibiting the Calmodulin (CaM)/Calmodulin-dependent protein kinase II (CaMKII) pathway. researchgate.net This interference with calcium signaling can disrupt the downstream activation of inflammatory pathways.

The following table details the observed effects of related alkaloids on specific cellular functions and signaling biomarkers.

| Compound | Cell Type | Cellular Process Affected | Biomarker/Pathway Modulated | Reference |

| Tetrandrine | Neutrophils, Lymphocytes | Adherence, Locomotion, Mitogen-induced response | Not specified | nih.gov |

| Berbamine | Natural Killer (NK) Cells | Cytotoxicity | Not specified | nih.gov |

| Total Alkaloids (P. nelumbinis) | Not specified (in vivo model) | Inflammation | ↓ NF-κB, ↓ IL-6, ↓ IL-1β, ↓ TNF-α | researchgate.net |

| Liensinine, Isoliensinine, Neferine | RAW 264.7 Macrophages | Inflammatory Response | Suppression of Ca²⁺-CaM/CaMKII pathway | researchgate.net |

Preclinical Investigations in Non Human Systems for Mechanistic Elucidation

In Vitro Systemic and Tissue-Level Models

Advanced in vitro models are increasingly utilized to bridge the gap between traditional cell culture and whole-organism studies, offering more physiologically relevant environments to probe the mechanisms of action of compounds like oxyacanthine (B1194922).

Organ-on-a-Chip and Microfluidic Systems for Advanced Cellular Research

While specific studies applying organ-on-a-chip (OoC) or microfluidic systems to investigate oxyacanthine dihydrochloride (B599025) are not extensively documented in publicly available literature, these technologies present a significant opportunity for future research. OoC platforms, which are microfluidic devices mimicking the physiological environment and functions of human organs, could offer profound insights into the compound's effects. sciopen.comnih.gov For instance, a "lung-on-a-chip" could be used to model the compound's reported anti-inflammatory or antiviral activities in a dynamic, mechanically active environment that replicates human lung physiology. mdpi.com

Microfluidic systems are particularly adept at creating stable concentration gradients, a feature that would be invaluable for studying the dose-dependent effects of oxyacanthine on cellular toxicity and efficacy. mdpi.com The fine control over biochemical and biomechanical cues in these systems allows for complex models of the tumor microenvironment or other disease states, providing a sophisticated platform for mechanistic discovery. mdpi.com

Complex Co-culture Systems for Intercellular Communication Studies

Co-culture systems are instrumental in studying the interactions between different cell types, which is essential for understanding diseases and the effects of therapeutic agents. nih.govtue.nl These models can be designed as direct co-cultures, allowing for physical cell-to-cell contact, or as indirect systems (e.g., using Transwell inserts) where communication occurs via secreted soluble factors. researchgate.netfrontiersin.org

In the context of oxyacanthine, a co-culture of immune cells and virally infected cells could elucidate the compound's mechanism in modulating immune responses, as suggested by in silico studies pointing to its potential antiviral properties. nih.govnih.gov For example, a robust in vitro co-culture model of primary murine neutrophils has been developed to study intercellular communication during inflammatory responses, a system that could be adapted to investigate the anti-inflammatory potential of oxyacanthine. nih.gov Such models are crucial for dissecting how oxyacanthine might influence paracrine signaling and the cellular secretome in a multi-cell environment, more closely mimicking the in vivo condition. tue.nlfrontiersin.org

Hollow-Fiber Infection Models and Chemostat Systems for Dynamic Studies

The Hollow Fiber Infection Model (HFIM) is a dynamic in vitro system that mimics the pharmacokinetics of a drug in the human body, allowing for the study of concentration-time exposure effects on a target pathogen. iomcworld.orgfibercellsystems.comevotec.com This model is particularly useful for antimicrobial research, as it can simulate human bioavailability and clearance, providing data on both efficacy and the potential for resistance to emerge. iomcworld.orgfibercellsystems.com Although specific applications of the HFIM for oxyacanthine are not detailed in current literature, its utility for studying antimicrobial and antiviral agents is well-established. fibercellsystems.comntu.edu.sg The system's ability to maintain a stable, long-term culture under controlled conditions makes it a powerful tool for evaluating compounds against various pathogens. fibercellsystems.com

Chemostat systems are also valuable for studying microbial populations in a controlled environment. researchgate.net They enable researchers to maintain continuous cultures under precise conditions, which is ideal for investigating the effects of a compound on microbial growth, competition, and biofilm formation. nih.govresearchgate.net A modified chemostat system has been used to study the ecology of oral biofilms, demonstrating the potential of such models to assess the efficacy of antimicrobial agents in a complex, multi-species community. nih.gov

In Vivo Non-Human Animal Models for Mechanistic Elucidation

In vivo animal models are indispensable for understanding the complex physiological and pathological responses to a chemical compound at the whole-organism level. nih.govnih.gov

Selection and Justification of Relevant Animal Models for Specific Research Questions

The selection of an appropriate animal model is a critical step in preclinical research and is guided by the specific research question. nih.gov Factors influencing this choice include similarities in physiology and anatomy to humans, the relevance of the model to the disease being studied, and the pharmacokinetic and pharmacodynamic profile of the test compound in that species. nih.govresearchgate.net For bisbenzylisoquinoline alkaloids like oxyacanthine, the choice of species depends on the therapeutic area of investigation.

Rodent Models for Systemic Biological Response Investigation

Rodent models, particularly mice and rats, are frequently used in pharmaceutical research to investigate the systemic effects of novel compounds. nih.gov Recent research into derivatives of oxyacanthine has utilized mice to assess pharmacokinetic properties. nih.gov In a 2024 study, two oxyacanthine derivatives, compounds 4a and 4d , were evaluated in mice to determine their pharmacokinetic profiles after administration. The study found that both derivatives exhibited significantly improved exposure, longer half-lives, and increased oral bioavailability when compared to the parent compound, oxyacanthine. nih.gov

These in vivo rodent studies are crucial for understanding how the chemical structure modifications of oxyacanthine affect its absorption, distribution, metabolism, and excretion (ADME) profile, providing essential data for further development. Mechanistic insights can be gained by analyzing tissues and blood samples from these animals to measure biomarkers, assess target engagement, and understand the compound's effect on physiological pathways. ukri.org

Non-Human Primate Models for Advanced Translational Research

There is no publicly available scientific literature detailing the use of Oxyacanthine dihydrochloride in non-human primate (NHP) models for advanced translational research. The use of NHPs in preclinical research is critical for evaluating the pharmacokinetics, toxicology, and safety of drug candidates before human clinical trials due to their close genetic, anatomical, and physiological similarities to humans. nih.govwisc.edunovapublishers.com However, no studies documenting the evaluation of this compound in species such as macaques or cynomolgus monkeys were identified. Such studies would be essential to understand its translational potential for human applications.

Mechanistic Studies on Physiological Systems (e.g., Cardiovascular, Inflammatory, Antiviral Responses)

Direct and detailed mechanistic studies of this compound on various physiological systems in non-human models are limited. However, related compounds and in vitro studies provide some insights into its potential mechanisms of action.

Cardiovascular Responses: While specific in vivo studies on the cardiovascular effects of this compound are not readily available, related bisbenzylisoquinoline alkaloids, such as berberine (B55584), have been studied for their cardiovascular effects. nih.govnih.gov These studies suggest potential mechanisms that could be relevant for oxyacanthine, including antioxidant effects and modulation of ion channels. Berberine has been shown to have cardioprotective effects by controlling oxidative stress and reducing myocardial injury. nih.govnih.gov

Inflammatory Responses: Oxyacanthine has been identified as having potential anti-inflammatory properties. researchgate.netfrontiersin.orgrjptonline.org Studies on related alkaloids from Berberis species have shown dose-dependent inhibitory activity against serotonin-induced hind paw edema and acetic acid-induced increases in vascular permeability in mice. researchgate.net The proposed mechanism for some of these alkaloids involves the inhibition of 5-lipoxygenase and lipid peroxidation. rjptonline.org The anti-inflammatory effects of phytochemicals are often mediated through the modulation of key signaling pathways, including NF-κB, MAPKs, and STAT. mdpi.com

Antiviral Responses: Recent interest in the antiviral properties of natural compounds has led to the investigation of oxyacanthine, particularly against SARS-CoV-2. In silico studies have suggested that oxyacanthine may act as a potent inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.govresearchgate.net These computational models indicate that oxyacanthine could bind to the catalytic residues of Mpro, thereby hampering its function. nih.govnih.gov Further in vitro studies have evaluated derivatives of oxyacanthine for their anti-SARS-CoV-2 activity in cell lines, with some compounds showing potent activity. nih.gov

Pharmacodynamic Profiling in Non-Human Models

Specific pharmacodynamic data for this compound in non-human models is largely absent from the available literature. This includes detailed information on the relationship between drug exposure and pharmacological effect, the time-course of biological responses, and target engagement.

Relationship between Exposure and Pharmacological Effect in Preclinical Models

No studies were identified that specifically detail the exposure-response relationship of this compound in preclinical models. Establishing this relationship is a critical step in drug development, as it helps to determine the therapeutic window and predict effective dosage regimens. A study on novel derivatives of oxyacanthine did report improved exposure in mice compared to the parent compound, which correlated with their anti-SARS-CoV-2 activity. nih.gov

Characterization of Time-Dependent Biological Responses in Non-Human Systems

There is no available data characterizing the time-dependent biological responses to this compound in non-human systems. Such studies would involve measuring the onset, duration, and intensity of the pharmacological effects over time following administration. One study on oxyacanthine derivatives noted a longer half-life in mice compared to oxyacanthine, suggesting a potentially longer duration of action for these modified compounds. nih.gov

Analysis of Target Engagement and Downstream Biological Markers in Animal Research

Specific studies analyzing target engagement and downstream biological markers for this compound in animal models have not been reported. For its potential antiviral activity, target engagement would involve demonstrating direct binding to the SARS-CoV-2 Mpro in a biological system and measuring the subsequent inhibition of viral replication. For its anti-inflammatory effects, analysis of downstream markers would include measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory mediators following treatment in an animal model of inflammation. nih.gov

Table of Potential Mechanistic Actions of Oxyacanthine and Related Compounds

| Physiological System | Potential Mechanism of Action | Investigated Compound(s) | Model System |

|---|---|---|---|

| Inflammatory | Inhibition of 5-lipoxygenase and lipid peroxidation | Oxyacanthine | Inferred from reviews |

| Inflammatory | Inhibition of serotonin-induced edema | Isoquinoline (B145761) alkaloids | Mice |

| Antiviral (SARS-CoV-2) | Inhibition of Main Protease (Mpro) | Oxyacanthine | In silico |

| Antiviral (SARS-CoV-2) | Inhibition of viral activity | Oxyacanthine derivatives | Vero E6 cells |

| Cardiovascular | Antioxidant, regulation of blood lipids | Berberine | In vitro and in vivo |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Oxyacanthine |

| Berbamine (B205283) |

| Berberine |

| Palmatine |

| Magnoflorine |

| Columbamine |

Metabolic Pathways Research of Oxyacanthine Dihydrochloride

In Vitro Metabolic Models and Enzyme Systems

In vitro models are fundamental in the preliminary assessment of a compound's metabolic stability and for identifying the primary enzymes involved in its metabolism. These systems provide a controlled environment to study specific metabolic reactions.

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP450) enzymes. They are a standard tool for investigating the metabolic stability of xenobiotics.

Studies using rat liver microsomes have shown that berberine (B55584) is metabolized through demethylenation and demethylation. The primary isozymes identified as being involved in berberine's metabolism are CYP3A and CYP2D nih.gov. Co-incubation of berberine with sulfonylureas (glyburide and gliclazide) in the presence of rat liver microsomes demonstrated competitive inhibition, as these compounds share common metabolic pathways involving the same isozymes nih.gov. This indicates that the metabolism of berberine can be influenced by the presence of other drugs.

Recombinant enzymes are used to pinpoint the specific CYP450 isoforms responsible for the metabolism of a compound. This approach allows for the study of a single enzyme's activity without interference from other enzymes present in liver microsomes.

Table 1: In Vitro Metabolism of Berberine in Rat Liver Microsomes

| Metabolic Reaction | Metabolites Formed | CYP Isozymes Involved | Source |

| Demethylenation | Demethyleneberberine (B150084) (B1a) and its isomer (B1b) | CYP3A, CYP2D | nih.gov |

| Demethylation | Berberrubine (B190655) (B2a) and its isomer (B2b) | CYP3A, CYP2D | nih.gov |

Hepatocytes, or liver cells, provide a more complete model for metabolic studies as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors. This allows for the investigation of both the initial biotransformation and the subsequent conjugation reactions.

In studies with HepG2 cells, a human liver cancer cell line, berberine has been shown to induce the activity of CYP1A2 and CYP3A4 in a dose-dependent manner nih.gov. This induction was confirmed by increased mRNA and protein expression of these enzymes, leading to an enhanced metabolism of probe drugs like midazolam, phenacetin, and tolbutamide (B1681337) nih.gov. This demonstrates that berberine can influence its own metabolism and that of other compounds by affecting enzyme expression.

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. For berberine, Phase II reactions include glucuronidation and sulfation nih.gov.

In Vivo Non-Human Metabolic Studies

In vivo studies in animal models are essential to understand the complete metabolic profile of a compound in a whole organism, including absorption, distribution, metabolism, and excretion (ADME).

Following oral administration in rats, berberine is extensively metabolized. A comprehensive study identified nine metabolites in rat biosamples: berberrubine (M1), demethyleneberberine (M2), jatrorrhizine (B191652) (M3), and their respective Phase II conjugates (glucuronides and sulfates) nih.gov. The analysis of plasma concentrations revealed that Phase II metabolites were the major circulating components, suggesting that conjugation is a significant metabolic pathway for berberine in vivo nih.govfrontiersin.org.

The excretion profile in rats showed that a significant portion of berberine is excreted in the feces as berberrubine nih.govfrontiersin.org. The total recovery of berberine and its nine metabolites from urine, bile, and feces was approximately 41.2% within 84 hours of administration nih.govfrontiersin.org.

Table 2: Major Metabolites of Berberine Identified in Rats

| Metabolite ID | Metabolite Name | Metabolic Pathway | Source |

| M1 | Berberrubine | Demethylation (Phase I) | nih.gov |

| M2 | Demethyleneberberine | Demethylenation (Phase I) | nih.gov |

| M3 | Jatrorrhizine | Demethylation (Phase I) | nih.gov |

| M4 | Jatrorrhizine-3-O-β-D-glucuronide | Glucuronidation (Phase II) | nih.gov |

| M5 | Jatrorrhizine-3-O-sulfate | Sulfation (Phase II) | nih.gov |

| M6 | Thalfendine-10-O-β-D-glucuronide | Glucuronidation (Phase II) | nih.gov |

| M7 | Berberrubine-9-O-β-D-glucuronide | Glucuronidation (Phase II) | nih.gov |

| M8 | Demethyleneberberine-2-O-sulfate | Sulfation (Phase II) | nih.gov |

| M9 | Demethyleneberberine-2-O-β-D-glucuronide | Glucuronidation (Phase II) | nih.gov |

The primary metabolic pathways for berberine in animal models have been identified as demethylation, demethylenation, reduction, and hydroxylation during Phase I, followed by conjugation with glucuronic acid or sulfate (B86663) in Phase II nih.govnih.gov. The liver is a major site for these metabolic transformations, particularly through the action of CYP450 enzymes nih.gov.

The gut microbiota plays a crucial role in the biotransformation of orally administered berberine. It has been demonstrated that gut bacteria can convert berberine into its absorbable form, dihydroberberine (B31643) (dhBBR) semanticscholar.orgresearchgate.net. This reduction is carried out by nitroreductases produced by the gut microbiota semanticscholar.orgresearchgate.net. Dihydroberberine has an intestinal absorption rate that is five times higher than that of berberine semanticscholar.orgresearchgate.net.

Once absorbed into the intestinal tissues, dihydroberberine is unstable and is oxidized back to berberine before entering the bloodstream semanticscholar.orgresearchgate.net. This microbial transformation is a key step in the absorption of berberine and significantly influences its bioavailability and efficacy. In animal models where the gut microbiota was diminished with antibiotics, the conversion of berberine to dihydroberberine was reduced, leading to lower blood levels of berberine and a decrease in its therapeutic effects semanticscholar.orgresearchgate.net. This highlights the symbiotic relationship between the gut microbiota and the metabolism of berberine.

Advanced Research Methodologies and Techniques in Oxyacanthine Dihydrochloride Research

Computational and In Silico Approaches

Computational and in silico methods have become indispensable in modern drug discovery, offering a rapid and cost-effective means to investigate the properties and potential applications of compounds like oxyacanthine (B1194922) dihydrochloride (B599025). These approaches allow researchers to simulate complex biological processes and predict molecular behaviors, providing valuable insights that guide further experimental work.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of oxyacanthine dihydrochloride, molecular docking studies have been instrumental in identifying potential protein targets and elucidating the structural basis of its biological activity. For instance, in silico studies have investigated the interaction of oxyacanthine with the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. These studies have revealed high binding affinities, suggesting that oxyacanthine could act as an inhibitor of this key viral protein nih.gov. The binding energy of oxyacanthine with SARS-CoV-2 Mpro has been calculated to be significant, indicating a strong and stable interaction nih.gov.

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-target interactions identified through docking. By simulating the movement of atoms and molecules over time, MD can assess the stability of the predicted binding poses and reveal conformational changes in both the ligand and the target protein. While specific MD simulation studies focused solely on this compound are not extensively documented, the methodology is widely applied to similar bisbenzylisoquinoline alkaloids to evaluate the stability of their complexes with various protein targets malariaworld.orgtandfonline.com. These simulations help to refine the understanding of the binding mechanism and the key residues involved in the interaction, providing a more accurate picture of the compound's mode of action at the molecular level. For example, MD simulations on related bisbenzylisoquinoline alkaloids have confirmed the stability of their interactions with targets like Pfprolyl-tRNA synthetase in Plasmodium falciparum and Rho-kinase 1 malariaworld.orgtandfonline.com.

Table 1: In Silico Molecular Docking Studies of Oxyacanthine

| Target Protein | Organism/Virus | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) | Computational Tool Used |

| Main Protease (Mpro) | SARS-CoV-2 | -10.99 | Not specified in detail | AutoDock |

| Main Protease (Mpro) | SARS-CoV-2 | -8.4 (as part of a phytochemical screen) | Not specified in detail | Not specified |

Artificial Intelligence and Machine Learning in Target Identification and Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast datasets to identify novel drug targets and predict the biological activities of compounds. For natural products like oxyacanthine, AI and ML algorithms can be trained on existing data of compound structures and their known biological activities to predict new therapeutic applications.

These models can be used for:

Target Prediction: By analyzing the chemical structure of oxyacanthine, ML models can predict its potential biological targets based on similarities to other compounds with known targets plos.orgnih.gov.

Bioactivity Prediction: ML algorithms can forecast the likelihood of a compound exhibiting a specific biological activity, such as antiviral or anticancer effects, thereby prioritizing it for further experimental testing vanderbilt.eduscribd.com.

Virtual Screening: AI-powered virtual screening can rapidly assess large compound libraries to identify molecules with a high probability of binding to a specific target, a process that can be applied to find other compounds with similar activity to oxyacanthine or to identify new targets for oxyacanthine itself.

While specific ML models developed exclusively for this compound are not widely published, the general applicability of these techniques to natural product research is well-established and holds significant promise for uncovering the full therapeutic potential of this compound.

Bioinformatics and Cheminformatics for Data Analysis and Drug Discovery

Bioinformatics and cheminformatics provide the essential tools and databases for managing, analyzing, and interpreting the large and complex datasets generated in drug discovery research.

Bioinformatics tools are crucial for:

Target Identification and Validation: Analyzing genomic and proteomic data to identify and validate potential drug targets for oxyacanthine.

Pathway Analysis: Understanding the biological pathways that are modulated by oxyacanthine to elucidate its mechanism of action.

Data Mining: Searching biological databases to gather information on known targets of similar compounds and potential off-target effects.

Cheminformatics plays a vital role in:

Compound Database Management: Storing and retrieving information about the chemical structure and properties of oxyacanthine and related alkaloids.

Structure-Activity Relationship (SAR) Studies: Analyzing how modifications to the chemical structure of oxyacanthine affect its biological activity, which is crucial for lead optimization.

In Silico ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of oxyacanthine and its derivatives to assess their drug-likeness early in the development process.

The integration of these computational approaches provides a powerful framework for accelerating the research and development of this compound as a potential therapeutic agent.

High-Throughput Screening (HTS) Methodologies

High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target. This methodology is essential for identifying "hits"—compounds that show activity in a particular assay—from large and diverse compound libraries.

Screening for Biological Activity against Specific Targets

Given the promising in silico predictions of oxyacanthine's antiviral activity, HTS assays are a logical next step to experimentally validate these findings. For instance, HTS assays have been developed to screen for inhibitors of SARS-CoV-2 entry and replication researchgate.netnih.govnih.gov. These assays often utilize pseudotyped viral particles or cytopathic effect reduction assays in a high-throughput format to quickly assess the antiviral efficacy of numerous compounds researchgate.netnih.gov. Oxyacanthine and its derivatives can be included in such screening campaigns to confirm their antiviral potential and determine their potency. A study on the synthesis and evaluation of novel oxyacanthine derivatives for anti-SARS-CoV-2 activity in Vero E6 cells is an example of how screening is applied to this class of compounds nih.gov.

Table 2: High-Throughput Screening Assays Relevant to Oxyacanthine Research

| Assay Type | Target/Phenotype | Principle | Throughput | Relevance for Oxyacanthine |

| Pseudotyped Particle Entry Assay | SARS-CoV-2 Spike-mediated entry | Measures inhibition of viral entry using a safe, non-replicating viral system with a reporter gene. | High | To validate predicted antiviral activity against SARS-CoV-2. |

| Cytopathic Effect (CPE) Reduction Assay | Inhibition of virus-induced cell death | Quantifies the ability of a compound to protect cells from the damaging effects of a live virus. | High | To determine the antiviral efficacy of oxyacanthine against replicating viruses. |

| Enzyme Inhibition Assay | Specific viral or host enzymes (e.g., Mpro) | Measures the direct inhibition of a purified enzyme's activity by the compound. | High | To confirm the mechanism of action predicted by molecular docking. |

Identification of Lead Compounds and Scaffold Prioritization

Once initial "hits" are identified from an HTS campaign, the process moves towards identifying lead compounds. This involves a more detailed characterization of the active compounds to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity. For oxyacanthine, this would involve follow-up dose-response studies and testing against a panel of related targets to ensure specificity.

The chemical structure of oxyacanthine, a bisbenzylisoquinoline alkaloid, serves as a "scaffold" that can be chemically modified to improve its pharmacological properties. HTS results from a library of oxyacanthine derivatives can provide valuable structure-activity relationship (SAR) data. This information helps in prioritizing which chemical scaffolds or modifications are most promising for further development. For example, if certain derivatives consistently show higher potency and lower toxicity in HTS assays, their common structural features would be prioritized for the design of the next generation of compounds. This iterative process of screening and chemical modification is central to the optimization of lead compounds.

Advanced Analytical Methodologies and Characterization in Research

The comprehensive study of this compound, a complex bisbenzylisoquinoline alkaloid, necessitates the use of sophisticated analytical techniques. These methodologies are crucial for unambiguous structural confirmation, purity assessment, and understanding its interaction with biological systems at a molecular level. Modern research relies on a combination of spectroscopic, crystallographic, and radiolabeling techniques to build a complete profile of the compound.

Spectroscopic Techniques (e.g., Advanced NMR, Mass Spectrometry) for Structural Elucidation and Purity Assessment in Research

Spectroscopic methods are fundamental tools in the structural elucidation of natural products like oxyacanthine. pitt.eduacdlabs.com Advanced Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable for confirming its complex covalent structure and assessing the purity of research samples. biorxiv.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques, including one-dimensional (1D) and two-dimensional (2D) experiments, allow for the precise determination of the molecular structure of complex organic molecules, often requiring less than a milligram of sample. acdlabs.com For a molecule like oxyacanthine, 2D-NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential. These methods provide information on the correlation of nuclei through scalar or dipolar couplings, which helps in piecing together the molecular skeleton. pitt.edu However, the structural elucidation of oxyacanthine is particularly challenging due to the existence of isomers like berbamine (B205283). These molecules can produce very similar HRMS, HPLC, ¹H-NMR, and ¹³C-NMR data, making unambiguous identification difficult without comprehensive analysis. biorxiv.org

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation patterns of isoquinoline (B145761) alkaloids. nih.govresearchgate.net Techniques like electrospray ionization (ESI) coupled with high-resolution mass analyzers (e.g., Q-TOF) provide highly accurate mass measurements, which aid in determining the elemental composition. researchgate.netnih.gov The fragmentation behavior of the molecule under collision-induced dissociation provides characteristic fragment ions that can help to confirm the identity of the alkaloid class and its specific structure. researchgate.net

Table 1: Application of Spectroscopic Techniques in Oxyacanthine Research

| Technique | Application in Oxyacanthine Research | Key Information Obtained |

|---|---|---|

| Advanced NMR (e.g., 2D-HSQC, 2D-HMBC) | Complete structural elucidation and confirmation. | Proton-carbon correlations, connectivity of atoms, stereochemistry. pitt.edubruker.com |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and purity assessment. | Elemental composition, molecular formula, identification of impurities. biorxiv.org |

| Tandem MS (MS/MS) | Structural confirmation through fragmentation analysis. | Characteristic fragment ions that serve as a structural fingerprint. researchgate.net |

X-ray Crystallography for Ligand-Target Complex Structure Determination

X-ray crystallography is considered the definitive method for determining the three-dimensional atomic structure of molecules, including complex natural products and their interactions with biological targets. nih.govwikipedia.org This technique provides precise information on bond lengths, angles, and stereochemistry, which is invaluable for confirming the structure of compounds like this compound. biorxiv.org

A recent study utilizing microcrystal electron diffraction (MicroED), a cryo-EM method analogous to X-ray crystallography, successfully identified two distinct polymorphic crystal structures of this compound monohydrate from samples that were mislabeled as its isomer, berbamine dihydrochloride. biorxiv.orgbiorxiv.orgnih.gov This finding underscores the power of diffraction methods in providing unambiguous structural proof where spectroscopic data can be ambiguous. biorxiv.org

The two identified polymorphs showed key conformational differences in one of the tetrahydroisoquinoline rings. This structural information is critical for understanding the compound's physicochemical properties and for quality control in pharmaceutical development. biorxiv.orgnih.gov

Beyond confirming the structure of the molecule itself, X-ray crystallography is a cornerstone of structure-based drug design. nih.gov By co-crystallizing a ligand like oxyacanthine with its protein target, researchers can visualize the precise atomic-level interactions, such as hydrogen bonds and hydrophobic contacts, within the binding site. nih.govnih.gov This detailed structural information of the ligand-target complex is crucial for understanding its mechanism of action and for designing more potent and selective derivatives. nih.govfrontiersin.org

Table 2: Polymorphs of this compound Monohydrate Identified by MicroED

| Polymorph | Key Conformational Feature | Significance |

|---|---|---|

| Polymorph 1A | Intermediate conformation between half-chair and half-boat in one tetrahydroisoquinoline ring. biorxiv.orgnih.gov | Represents one stable crystalline form of the compound. biorxiv.org |

| Polymorph 1B | Distinct half-boat conformation in the same ring system. biorxiv.orgnih.gov | Analysis suggests a thermodynamic preference for transformation into this form. biorxiv.orgnih.gov |

Isotopic Labeling and Quantitative Autoradiography for Distribution Studies

Understanding the fate of a compound within a biological system is a key aspect of its preclinical evaluation. Isotopic labeling followed by quantitative autoradiography provides a powerful method for visualizing and quantifying the distribution of a drug in tissues and organs. nih.govnih.gov

Isotopic Labeling: This process involves chemically synthesizing the drug molecule, in this case oxyacanthine, with one or more of its atoms replaced by a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H). nih.govnih.gov This radiolabeled version of the compound is chemically identical to the unlabeled drug but can be detected by its radioactive decay. nih.gov

Quantitative Whole-Body Autoradiography (QWBA): QWBA is a technique that provides high-resolution images of the spatial distribution of radiolabeled compounds throughout the entire body of a laboratory animal over time. nih.govresearchgate.net After administration of the radiolabeled oxyacanthine, thin sections of the frozen animal are exposed to a phosphor imaging plate. The radioactivity from the compound's location in various tissues creates a latent image, which is then scanned to produce a detailed digital map of drug distribution. qps.com This allows researchers to determine which tissues and organs the compound penetrates, where it accumulates, and how quickly it is eliminated, providing crucial tissue-specific pharmacokinetic data. nih.gov This information is vital for pharmacology and toxicology studies.

Chemical Biology Approaches for Mechanistic Probes and Tools

Chemical biology provides a suite of powerful tools to investigate the mechanism of action of a bioactive small molecule like oxyacanthine by identifying its direct cellular binding partners. nih.gov These approaches often involve designing and synthesizing "chemical probes" based on the molecule's structure. mdpi.comyoutube.com

A common strategy is affinity-based protein profiling (AfBPP), which utilizes a probe designed with three key features:

The core scaffold: The oxyacanthine structure, responsible for binding to its target(s).

A reactive group: Often a photo-affinity label (PAL), such as a diazirine or benzophenone. When exposed to UV light, this group forms a covalent bond with any nearby proteins, permanently "tagging" the binding partners. mdpi.com

A reporter handle: A tag, such as biotin (B1667282) or an alkyne group (for click chemistry), that allows for the subsequent enrichment and purification of the covalently-linked protein complexes. nih.gov

In a typical experiment, this oxyacanthine-based probe would be incubated with live cells or cell lysates. After UV irradiation to induce cross-linking, the cells are lysed, and the tagged protein complexes are pulled down using the reporter handle (e.g., with streptavidin beads for a biotin tag). The enriched proteins are then identified and quantified using advanced mass spectrometry-based proteomics. nih.gov This method can provide an unbiased map of the direct protein targets of oxyacanthine, offering critical insights into its molecular mechanism of action.

Reverse Pharmacology and Systems Biology Approaches

Reverse pharmacology represents a paradigm shift in drug discovery, particularly for compounds derived from natural products or traditional medicine. nih.govthescipub.com Instead of the conventional path from a molecular target to a potential drug, reverse pharmacology works from "clinics to labs." researchgate.netresearchgate.net This approach begins with a compound or extract that has a documented history of biological effects in humans and works backward to identify the active constituents, validate their efficacy, and elucidate their mechanisms of action using modern scientific tools. nih.govsemanticscholar.org

For a natural alkaloid like oxyacanthine, a reverse pharmacology approach would leverage any existing ethnobotanical or clinical observations as a starting point. The process would involve:

Starting with a clinical hit: Using documented traditional uses or observed biological activities of plants known to contain oxyacanthine.

Systematic Validation: Conducting controlled preclinical and clinical studies to rigorously validate these observed effects.

Mechanistic Studies: Employing systems biology approaches to understand the compound's effects on a global scale. This involves using "omics" technologies (e.g., transcriptomics, proteomics, metabolomics) to analyze how oxyacanthine perturbs cellular networks and pathways. researchgate.net

Future Research Directions and Unanswered Questions

Exploration of Novel Molecular Targets and Pathways

Future investigations into the therapeutic potential of oxyacanthine (B1194922) dihydrochloride (B599025) will necessitate a deeper understanding of its molecular interactions beyond its currently known activities. A key research direction will be the identification and validation of novel molecular targets. Techniques such as affinity chromatography-mass spectrometry and chemical proteomics can be employed to isolate and identify cellular proteins that directly bind to oxyacanthine dihydrochloride. This unbiased approach could unveil previously unknown receptors, enzymes, or signaling proteins that mediate its pharmacological effects.

Furthermore, elucidating the compound's impact on various signaling pathways is crucial. While some bisbenzylisoquinoline alkaloids are known to modulate pathways like NF-κB and MAPK/ERK, the specific effects of this compound remain largely unexplored. nih.gov Future studies should employ high-throughput screening using reporter gene assays for a wide array of signaling pathways to identify those significantly modulated by the compound. Pathways implicated in inflammation, cell proliferation, and apoptosis would be of particular interest given the known activities of related alkaloids. nih.gov Unraveling these complex signaling networks will provide a more comprehensive picture of its mechanism of action and could reveal new therapeutic applications.

Development of Advanced In Vitro and Non-Human In Vivo Research Models

To bridge the gap between preclinical findings and potential clinical applications, the development and utilization of more sophisticated research models are paramount.

Advanced In Vitro Models:

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. springernature.com Future in vitro studies on this compound should leverage three-dimensional (3D) cell culture models, such as spheroids and organoids. springernature.comlabmanager.commoleculardevices.com These models more accurately mimic in vivo cell-to-cell interactions and physiological gradients, offering a more predictive platform for assessing the compound's efficacy and cellular responses. technologynetworks.com For instance, patient-derived cancer organoids could be used to evaluate the anti-tumor potential of this compound in a more personalized manner.

Non-Human In Vivo Models:

While rodent models will remain important, incorporating alternative non-human in vivo models can offer significant advantages in terms of cost, throughput, and ethical considerations. The zebrafish (Danio rerio) model, for example, is well-suited for high-throughput screening of natural products due to its rapid development, genetic tractability, and transparent embryos that allow for real-time imaging of biological processes. mdpi.comnih.govmdpi.com Zebrafish models of various human diseases, including cancer and cardiovascular disorders, could be employed to assess the in vivo efficacy and potential toxicity of this compound. nih.govjchr.org

Another valuable invertebrate model is the nematode Caenorhabditis elegans. mdpi.comfrontiersin.org Its well-defined genetics and fully sequenced genome make it a powerful tool for dissecting the molecular pathways affected by natural compounds. nih.govnih.gov C. elegans can be utilized for preliminary toxicity screening and for identifying genes and pathways that are essential for the bioactivity of this compound. mdpi.com

Interactive Data Table: Comparison of Advanced Research Models

| Model Type | Key Advantages | Potential Application for this compound Research |

| 3D Cell Cultures (Spheroids/Organoids) | More physiologically relevant than 2D cultures, better mimicry of in vivo microenvironments. springernature.comtechnologynetworks.com | Efficacy testing on patient-derived cancer organoids, studying effects on cell-cell interactions. |

| Zebrafish (Danio rerio) | High-throughput screening, rapid development, transparent embryos for in vivo imaging. mdpi.comnih.gov | Rapid toxicity assessment, in vivo efficacy studies in disease models (e.g., cancer, inflammation). mdpi.comnih.gov |

| Caenorhabditis elegans | Well-defined genetics, short lifecycle, cost-effective for large-scale screens. mdpi.comfrontiersin.org | Initial toxicity screening, identification of genetic pathways mediating the compound's effects. nih.govmdpi.com |

Integrated Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the cellular and systemic effects of this compound, future research should embrace integrated omics approaches. bioscientifica.com This involves the simultaneous analysis of multiple molecular layers, including the genome, transcriptome, proteome, and metabolome. mdpi.comnashbio.compharmafeatures.com

Transcriptomics: RNA sequencing (RNA-Seq) can be used to profile changes in gene expression in cells or tissues treated with this compound. This can help identify the genes and signaling pathways that are transcriptionally regulated by the compound.

Proteomics: Techniques like mass spectrometry-based proteomics can identify and quantify changes in the protein landscape of cells following treatment. This can reveal downstream effects on protein expression and post-translational modifications that are not apparent from transcriptomic data alone.

Metabolomics: By analyzing the global metabolic profile, researchers can understand how this compound influences cellular metabolism. nih.gov This can uncover metabolic pathways that are targeted by the compound and identify potential biomarkers of its activity. oup.com

Integrating these multi-omics datasets will provide a systems-level view of the compound's mechanism of action, revealing complex interactions between different biological molecules and pathways. nih.govnih.gov This comprehensive approach is essential for identifying robust biomarkers of efficacy and for predicting potential off-target effects. mdpi.com

Application of Emerging Computational Paradigms in Natural Product Research

Target Prediction and Virtual Screening: AI and ML algorithms can be trained on large datasets of known drug-target interactions to predict novel molecular targets for this compound. rsc.orgresearchgate.net This in silico approach can significantly accelerate the initial stages of drug discovery by prioritizing targets for experimental validation. mdpi.comnih.gov

Molecular Dynamics Simulations: These simulations can provide detailed insights into the binding of this compound to its molecular targets at an atomic level. researchgate.net By modeling the dynamic interactions between the ligand and the protein, researchers can better understand the structural basis of its activity and guide the design of more potent and selective derivatives.

Predictive Modeling of Bioactivity: Computational models can be developed to predict the bioactivity of this compound and its analogs. nih.gov By leveraging quantitative structure-activity relationship (QSAR) models and other machine learning approaches, it is possible to screen virtual libraries of related compounds and identify those with the most promising therapeutic profiles. phytonutrients.pk

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying oxyacanthine dihydrochloride in complex matrices?

- Methodology : Use High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Flame Ionization Detection (GC-FID) for simultaneous quantification. For example, a factorial design approach (e.g., 3² factorial design) can optimize chromatographic parameters such as mobile phase composition and flow rate to achieve baseline separation .

- Validation : Follow ICH Q2(R1) guidelines, including linearity (e.g., 0.5–100.0 µg/mL range with R² > 0.999), precision (RSD < 2%), and recovery (95–105%) .

Q. How should this compound be stored to ensure chemical stability?

- Storage Conditions : Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hygroscopic degradation. Avoid exposure to light and incompatible substances (e.g., strong oxidizing agents) .

- Stability Testing : Perform accelerated stability studies under ICH-recommended conditions (40°C/75% RH for 6 months) and monitor degradation products using HPLC .

Q. What safety protocols are required for handling this compound in laboratory settings?

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood for powder handling to minimize inhalation risks .

- Emergency Procedures : Immediate decontamination with water for skin contact and artificial respiration for respiratory distress .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound?

- Data Analysis : Apply mixed-effect regression models to account for variability in in vitro vs. in vivo studies. For example, discrepancies in IC50 values may arise from differences in cell lines (e.g., HEK293 vs. primary neurons) or assay conditions (e.g., pH, temperature) .

- Meta-Analysis : Use systematic review tools (PRISMA guidelines) to aggregate data from preclinical studies and identify confounding variables .

Q. What experimental designs are optimal for studying this compound’s mechanism of action?

- In Vitro Models : Employ CRISPR-Cas9 gene-edited cell lines to validate target engagement (e.g., LSD1 inhibition) and measure downstream biomarkers like H3K4/H3K9 methylation levels .

- Dose-Response Studies : Use a 3D spheroid model to simulate tissue penetration and establish therapeutic windows (e.g., EC50 vs. cytotoxicity thresholds) .

Q. How can degradation pathways of this compound be characterized under environmental conditions?

- Methodology : Simulate soil and aqueous degradation using OECD 307/308 guidelines. Analyze metabolites via LC-MS/MS and compare to reference standards .

- Kinetic Modeling : Apply first-order decay models to estimate half-lives (t₁/₂) and identify pH-dependent degradation mechanisms .

Q. What statistical approaches are recommended for optimizing formulation parameters of this compound?

- Design of Experiments (DoE) : Use a 3² factorial design to assess interactions between excipients (e.g., Poloxamer 407 and HPMC K4M) on critical quality attributes like gelation temperature and drug release kinetics .

- Response Surface Methodology (RSM) : Optimize nanoparticle formulations by correlating variables (e.g., particle size, zeta potential) with bioavailability using central composite design .

Methodological Reference Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.